

# Commercial availability and suppliers of 2-Ethyl-4-iodoaniline

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## Compound of Interest

Compound Name: **2-Ethyl-4-iodoaniline**

Cat. No.: **B1349147**

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## In-depth Technical Guide: 2-Ethyl-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-4-iodoaniline**, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its commercial availability, synthesis, physicochemical properties, and applications in medicinal chemistry, with a focus on enabling researchers to effectively utilize this versatile molecule.

## Commercial Availability and Suppliers

**2-Ethyl-4-iodoaniline** is commercially available from a range of chemical suppliers. The availability and pricing can vary based on purity, quantity, and the specific vendor. Researchers are advised to contact suppliers directly for the most current information.

Table 1: Commercial Suppliers of **2-Ethyl-4-iodoaniline**

Supplier	Product Name	Purity	CAS Number
AK Scientific, Inc.	2-Ethyl-4-iodoaniline	95%	99471-67-7
American Custom Chemicals Corporation	2-ETHYL-4-IODO-PHENYLAMINE	98.00%	99471-67-7
JHECHEM CO LTD	2-ethyl-4-iodoaniline	Not Specified	99471-67-7
AHH Chemical Co., Ltd	2-ETHYL-4-IODO-PHENYLAMINE	97%	99471-67-7

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Ethyl-4-iodoaniline** is essential for its proper handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for **2-Ethyl-4-iodoaniline**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub> IN
Molecular Weight	247.08 g/mol
CAS Number	99471-67-7[1]
Appearance	Not specified
Boiling Point	293.8 °C at 760 mmHg
Flash Point	131.5 °C
Density	1.685 g/cm <sup>3</sup>
Vapor Pressure	0.00169 mmHg at 25°C
Refractive Index	1.641
LogP	3.01700
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1

Data sourced from PubChem and other chemical supplier databases.

## Synthesis of 2-Ethyl-4-iodoaniline

The synthesis of **2-Ethyl-4-iodoaniline** can be achieved through the direct iodination of 2-ethylaniline. The following protocol is an adaptation of a general method for the iodination of dialkylanilines and should be optimized for this specific substrate.

## Experimental Protocol: Iodination of 2-Ethylaniline

Materials:

- 2-Ethylaniline
- Molecular Iodine (I<sub>2</sub>)

- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Water
- Ice
- Diethyl ether
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium carbonate solution

Procedure:

- In a suitable reaction vessel, dissolve 2-ethylaniline (1.0 equivalent) in water.
- Add sodium bicarbonate (1.5 equivalents) to the solution and cool the mixture to 12-15°C using an ice bath.
- While stirring vigorously, add powdered molecular iodine (1.0 equivalent) portion-wise over 30 minutes.
- Continue stirring for an additional 20-30 minutes until the reaction is complete, as indicated by the disappearance of the iodine color.
- Collect the crude product by filtration and wash with water.
- For purification, dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution and saturated aqueous sodium carbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2-Ethyl-4-iodoaniline**.

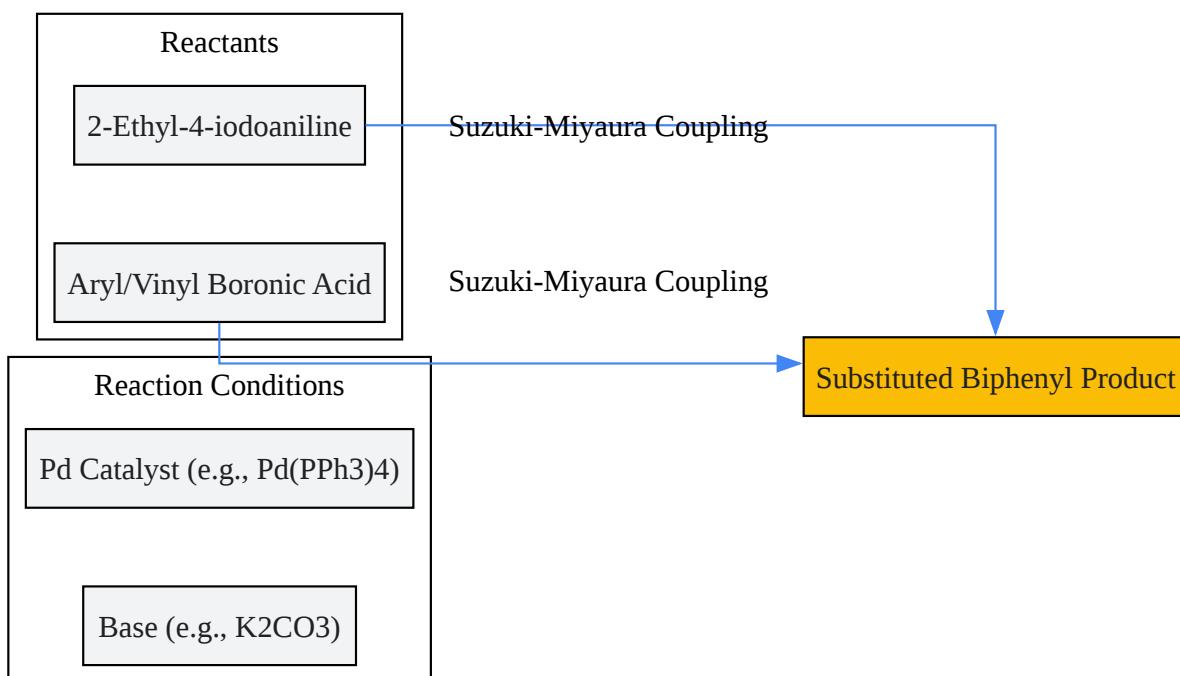
Note: This is a general procedure and may require optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) to achieve the desired yield and purity.

## Applications in Drug Development

The iodoaniline moiety is a versatile functional group in medicinal chemistry, primarily serving as a handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental in the construction of complex molecular scaffolds found in many therapeutic agents.<sup>[2][3]</sup> 2-Iodoanilines are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including antifungal agents, neuroprotective drugs, and treatments for urogenital diseases.<sup>[2]</sup>

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between an organohalide and an organoboron compound. **2-Ethyl-4-iodoaniline** can be coupled with various boronic acids or esters to synthesize substituted biphenyls and other complex aromatic systems.



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Suzuki-Miyaura coupling of **2-Ethyl-4-iodoaniline**.

# Experimental Protocol: General Suzuki-Miyaura Coupling

## Materials:

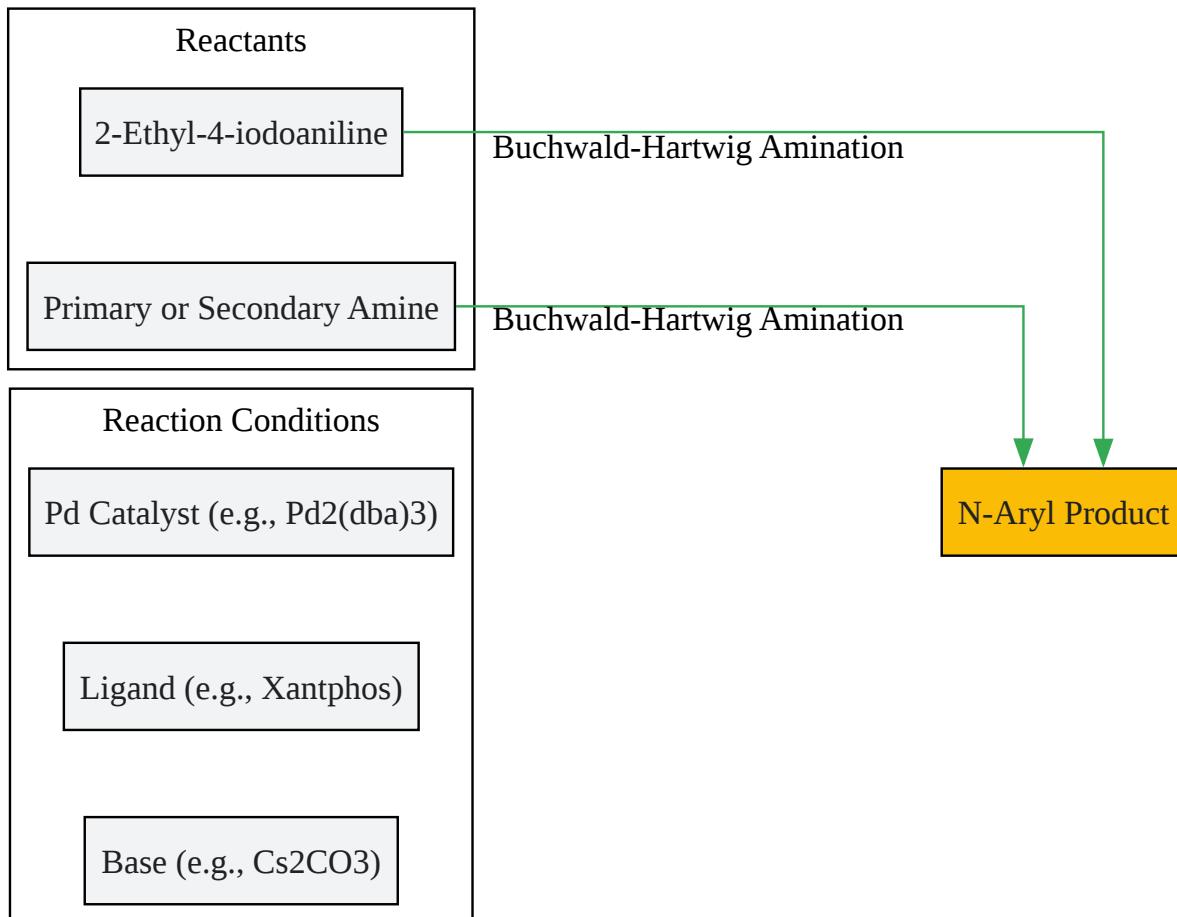
- **2-Ethyl-4-iodoaniline** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ , 2.0 equiv)
- Degassed solvent (e.g., toluene/water mixture)

## Procedure:

- In a Schlenk tube, combine **2-Ethyl-4-iodoaniline**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add the degassed solvent system.
- Heat the reaction mixture to 80-100°C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Dry the organic layer, concentrate, and purify the product by column chromatography.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. **2-Ethyl-4-iodoaniline** can be coupled with a variety of primary or secondary amines to produce N-aryl derivatives, which are common substructures in pharmaceuticals.[\[1\]](#)



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Buchwald-Hartwig amination of **2-Ethyl-4-iodoaniline**.

## Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

- **2-Ethyl-4-iodoaniline** (1.0 equiv)
- Amine (1.2 equiv)
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%)

- Phosphine ligand (e.g., Xantphos, 2-4 mol%)
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, 1.4 equiv)
- Anhydrous, degassed solvent (e.g., toluene or dioxane)

#### Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
- Add **2-Ethyl-4-iodoaniline** and the desired amine.
- Add the anhydrous, degassed solvent.
- Seal the tube and heat the reaction mixture with stirring.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

## Safety Information

**2-Ethyl-4-iodoaniline** is a chemical that should be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation. [4] Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

## Conclusion

**2-Ethyl-4-iodoaniline** is a valuable and commercially available building block for organic synthesis, particularly in the field of drug discovery and development. Its utility in forming carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling reactions

makes it an important intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and key applications to aid researchers in their synthetic endeavors.

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